molecular formula C9H15NO6 B14358684 Pentanedioic acid, 2-nitro-, diethyl ester CAS No. 90609-42-0

Pentanedioic acid, 2-nitro-, diethyl ester

Cat. No.: B14358684
CAS No.: 90609-42-0
M. Wt: 233.22 g/mol
InChI Key: XBRHABNKRGIYCB-UHFFFAOYSA-N
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Description

Pentanedioic acid, 2-nitro-, diethyl ester is an organic compound with the molecular formula C9H15NO6 It is a derivative of pentanedioic acid, where two ethyl ester groups and a nitro group are attached

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanedioic acid, 2-nitro-, diethyl ester can be synthesized through the esterification of pentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The nitro group can be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 2-nitro-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Pentanedioic acid, 2-amino-, diethyl ester.

    Reduction: Pentanedioic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentanedioic acid, 2-nitro-, diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of pentanedioic acid, 2-nitro-, diethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid, diethyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Pentanedioic acid, 2-methyl-, diethyl ester: Contains a methyl group instead of a nitro group, leading to different chemical properties and reactivity.

Uniqueness

Pentanedioic acid, 2-nitro-, diethyl ester is unique due to the presence of both ester and nitro functional groups, which confer distinct reactivity and potential applications. The nitro group enhances its ability to participate in redox reactions, while the ester groups make it a versatile intermediate in organic synthesis.

Properties

CAS No.

90609-42-0

Molecular Formula

C9H15NO6

Molecular Weight

233.22 g/mol

IUPAC Name

diethyl 2-nitropentanedioate

InChI

InChI=1S/C9H15NO6/c1-3-15-8(11)6-5-7(10(13)14)9(12)16-4-2/h7H,3-6H2,1-2H3

InChI Key

XBRHABNKRGIYCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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